molecular formula C32H44N4O4S B12760611 Foropafant fumarate CAS No. 136470-45-6

Foropafant fumarate

Cat. No.: B12760611
CAS No.: 136470-45-6
M. Wt: 580.8 g/mol
InChI Key: VVMIAYBAROQMMT-WLHGVMLRSA-N
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Description

Foropafant fumarate is a compound developed by Sanofi as a platelet-activating factor (PAF) antagonist. It was initially investigated for its potential therapeutic applications in treating conditions such as asthma, thrombosis, and ulcerative colitis. Despite its promising pharmacological profile, the development of this compound was discontinued due to a lack of efficacy .

Preparation Methods

The synthesis of foropafant fumarate involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Foropafant fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the pharmacological properties of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Foropafant fumarate exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and thrombosis. By binding to the receptor, this compound prevents PAF from exerting its effects, thereby reducing inflammation and platelet aggregation. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .

Comparison with Similar Compounds

Foropafant fumarate is unique in its high potency and selectivity as a PAF antagonist. Similar compounds include:

    Ginkgolide B: Another PAF antagonist derived from Ginkgo biloba, which has been studied for its neuroprotective effects.

    Lexipafant: A synthetic PAF antagonist that has been investigated for its potential in treating acute pancreatitis.

Compared to these compounds, this compound exhibits a higher affinity for the PAF receptor and greater selectivity, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

136470-45-6

Molecular Formula

C32H44N4O4S

Molecular Weight

580.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C28H40N4S.C4H4O4/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22;5-3(6)1-2-4(7)8/h9-11,14-16,18-21H,12-13,17H2,1-8H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VVMIAYBAROQMMT-WLHGVMLRSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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